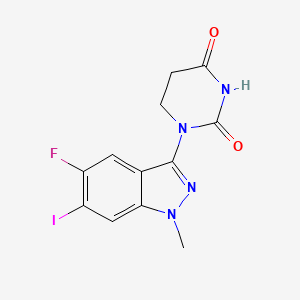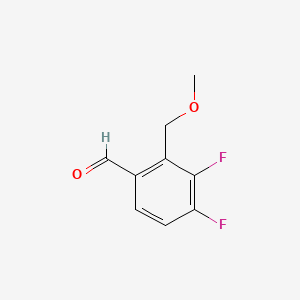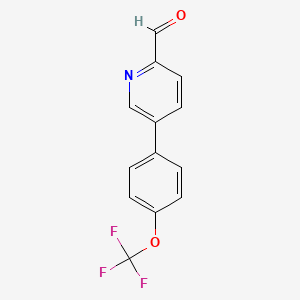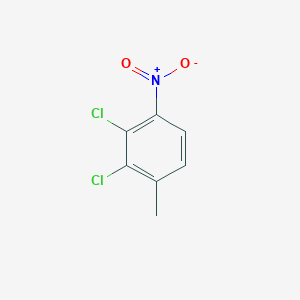
2,3-Dichloro-4-nitrotoluene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-Dichloro-4-nitrotoluene is an organic compound that belongs to the class of nitroaromatic compounds It is characterized by the presence of two chlorine atoms and one nitro group attached to a toluene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dichloro-4-nitrotoluene typically involves the nitration of 2,3-dichlorotoluene. The nitration process is carried out using a mixture of concentrated nitric acid and sulfuric acid. The reaction conditions, such as temperature and concentration of the acids, are carefully controlled to ensure the selective introduction of the nitro group at the desired position on the aromatic ring .
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar nitration process but on a larger scale. The use of continuous flow reactors and advanced process control systems helps in maintaining the desired reaction conditions and improving the yield and purity of the final product .
化学反応の分析
Types of Reactions
2,3-Dichloro-4-nitrotoluene undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents such as iron and hydrochloric acid.
Reduction: The compound can be oxidized to form corresponding nitro derivatives.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include iron and hydrochloric acid.
Reduction: Reagents such as potassium permanganate or chromium trioxide are used.
Substitution: Nucleophiles such as hydroxide ions or amines are employed under basic conditions.
Major Products Formed
Oxidation: Formation of 2,3-dichloro-4-aminotoluene.
Reduction: Formation of 2,3-dichloro-4-nitrobenzoic acid.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
2,3-Dichloro-4-nitrotoluene finds applications in several scientific research areas:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in the development of pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 2,3-Dichloro-4-nitrotoluene involves its interaction with various molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
- 2,4-Dichloro-4-nitrotoluene
- 2,6-Dichloro-4-nitrotoluene
- 2,3-Dichloro-6-nitrotoluene
Uniqueness
2,3-Dichloro-4-nitrotoluene is unique due to the specific positioning of the chlorine and nitro groups on the aromatic ring. This unique arrangement imparts distinct chemical properties and reactivity patterns compared to its isomers and other similar compounds .
特性
分子式 |
C7H5Cl2NO2 |
|---|---|
分子量 |
206.02 g/mol |
IUPAC名 |
2,3-dichloro-1-methyl-4-nitrobenzene |
InChI |
InChI=1S/C7H5Cl2NO2/c1-4-2-3-5(10(11)12)7(9)6(4)8/h2-3H,1H3 |
InChIキー |
FJFIILMWDCALIS-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=C(C=C1)[N+](=O)[O-])Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


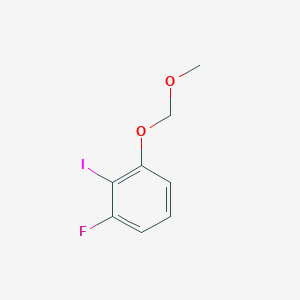
![(2,5-Difluoro-[1,1'-biphenyl]-4-yl)boronic acid](/img/structure/B14027172.png)
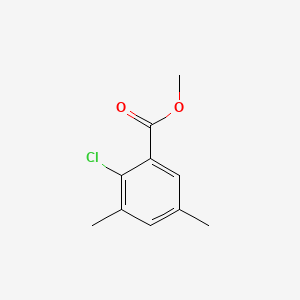
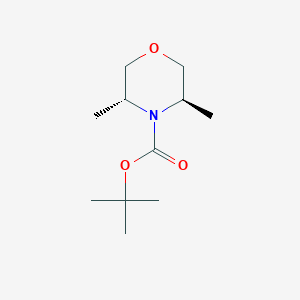

![Tert-Butyl 2-(3-(Ethoxycarbonyl)Pyrazolo[1,5-A]Pyrimidin-7-Yl)Morpholine-4-Carboxylate](/img/structure/B14027190.png)

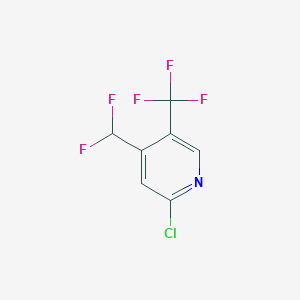
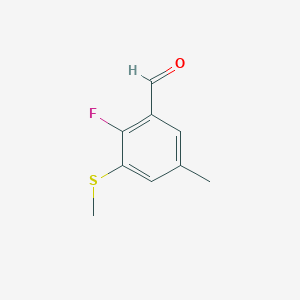
![3-Methylbenzo[D]isothiazol-6-amine](/img/structure/B14027212.png)
